Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis-
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Overview
Description
Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of ethanol groups and a trichlorophenyl imino group, which contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- typically involves the reaction of 2,4,5-trichloroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the reaction and improve yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2,2’-[(4-methylphenyl)imino]bis-: Similar structure but with a methyl group instead of trichloro.
Ethanol, 2,2’-[(4-nitrophenyl)imino]bis-: Contains a nitro group, leading to different reactivity and applications
Uniqueness
Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where chlorinated compounds are required .
Properties
CAS No. |
7145-83-7 |
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Molecular Formula |
C10H12Cl3NO2 |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
2-[2,4,5-trichloro-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C10H12Cl3NO2/c11-7-5-9(13)10(6-8(7)12)14(1-3-15)2-4-16/h5-6,15-16H,1-4H2 |
InChI Key |
XMBSMBRKYGCIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N(CCO)CCO |
Origin of Product |
United States |
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